molecular formula C5H4N4O2 B1180706 CID 76518853 CAS No. 135561-86-3

CID 76518853

Cat. No.: B1180706
CAS No.: 135561-86-3
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Description

(1-Ethylcyclohexyl)oxysilane is a chemical compound with the molecular formula C10H22OSi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylcyclohexyl)oxysilane typically involves the reaction of 1-ethylcyclohexanol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:

1-Ethylcyclohexanol+Dimethylchlorosilane(1-Ethylcyclohexyl)oxysilane+HCl\text{1-Ethylcyclohexanol} + \text{Dimethylchlorosilane} \rightarrow \text{(1-Ethylcyclohexyl)oxysilane} + \text{HCl} 1-Ethylcyclohexanol+Dimethylchlorosilane→(1-Ethylcyclohexyl)oxysilane+HCl

Industrial Production Methods

In an industrial setting, the production of (1-Ethylcyclohexyl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclohexyl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylcyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(1-Ethylcyclohexyl)oxysilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of (1-Ethylcyclohexyl)oxysilane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in surface modification and material science. The silicon-oxygen bond in the compound is particularly reactive, allowing for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenylethyl)oxysilane
  • (1-Methylcyclohexyl)oxysilane
  • (1-Propylcyclohexyl)oxysilane

Uniqueness

(1-Ethylcyclohexyl)oxysilane is unique due to its specific ethylcyclohexyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer better stability, reactivity, or compatibility with certain substrates.

Properties

CAS No.

135561-86-3

Molecular Formula

C5H4N4O2

Molecular Weight

0

Synonyms

Ethyl(dimethyl)silyloxycyclohexane

Origin of Product

United States

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